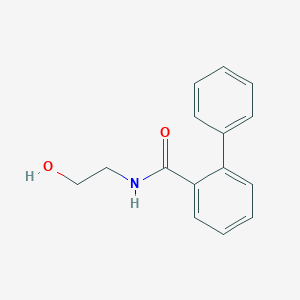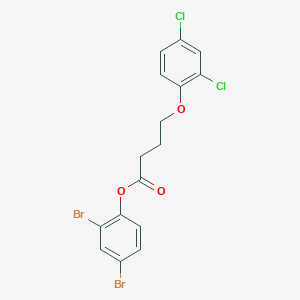
(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate
描述
(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound that combines brominated and chlorinated aromatic rings with a butanoate ester linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2,4-dibromophenol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol. .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidative cleavage.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to the corresponding alcohol
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: The major products of oxidation include 2,4-dibromophenol and 4-(2,4-dichlorophenoxy)butanoic acid
科学研究应用
Chemistry
In chemistry, (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through halogen bonding and hydrophobic interactions makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is explored for its use in the development of agrochemicals and materials with specific properties, such as flame retardancy and antimicrobial activity .
作用机制
The mechanism of action of (2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to disrupt cellular processes makes it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2,4-Dibromophenol: Shares the dibromophenyl moiety but lacks the butanoate ester linkage.
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB): Similar in structure but without the dibromophenyl group
Uniqueness
(2,4-Dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate is unique due to the combination of brominated and chlorinated aromatic rings with a butanoate ester linkage. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
属性
IUPAC Name |
(2,4-dibromophenyl) 4-(2,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2Cl2O3/c17-10-3-5-14(12(18)8-10)23-16(21)2-1-7-22-15-6-4-11(19)9-13(15)20/h3-6,8-9H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCNONIGZPCGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)OC2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4613095.png)
![ethyl 4-[({2-[(2-methyl-4-quinolinyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4613101.png)
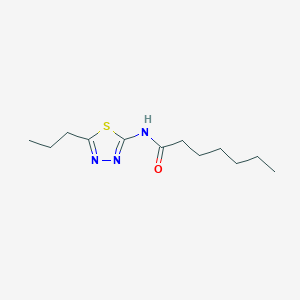
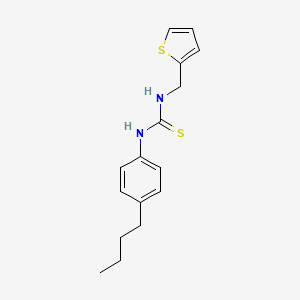
![N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4613119.png)
![1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene](/img/structure/B4613135.png)
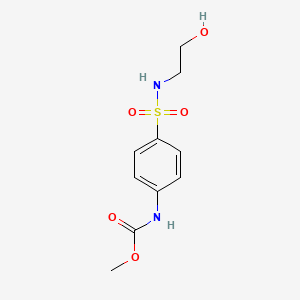
![2-(4-CHLOROBENZYL)-5-[5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE](/img/structure/B4613143.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4613150.png)
![1-benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B4613154.png)
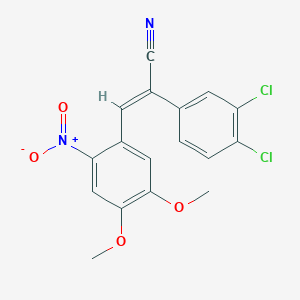
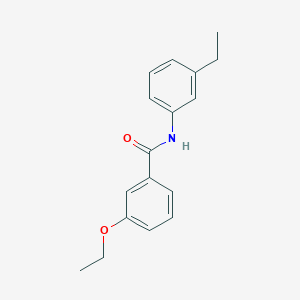
![ethyl 5-benzyl-2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4613175.png)
